N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide

説明

Systematic IUPAC Nomenclature and Alternative Naming Conventions

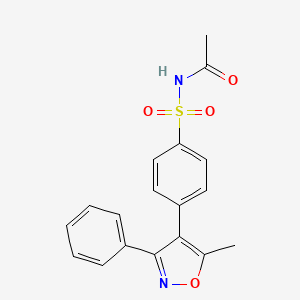

The systematic IUPAC name for this compound is N-[[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl]acetamide , derived from its structural features:

- A central acetamide group (N-acetyl) attached to a sulfonyl bridge.

- A 4-(5-methyl-3-phenylisoxazol-4-yl)phenyl substituent, comprising an isoxazole ring with methyl and phenyl groups at positions 5 and 3, respectively.

Alternative naming conventions include:

- N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide .

- N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylacetamide .

- Pharmacopeial synonyms such as Parecoxib Impurity 10 and Valdecoxib Impurity 10 .

Molecular Formula and Weight Analysis

The compound has the molecular formula C₁₈H₁₆N₂O₄S , confirmed by high-resolution mass spectrometry and crystallographic data . Key compositional features include:

| Component | Count | Role in Structure |

|---|---|---|

| Carbon (C) | 18 | Backbone of aromatic and heterocyclic rings |

| Hydrogen (H) | 16 | Saturation of bonds |

| Nitrogen (N) | 2 | Isoxazole ring and sulfonamide group |

| Oxygen (O) | 4 | Sulfonyl, acetamide, and isoxazole |

| Sulfur (S) | 1 | Sulfonyl bridge |

Molecular weight : 356.4 g/mol, calculated from the formula and verified experimentally via mass spectrometry .

Two-Dimensional Structural Representation and Bonding Patterns

The 2D structure (Figure 1) reveals three critical regions:

- Acetamide moiety : A carbonyl group (C=O) bonded to a methyl group and a nitrogen atom connected to the sulfonyl bridge.

- Sulfonyl bridge : A tetrahedral sulfur atom bonded to two oxygen atoms (S=O) and the phenyl-isoxazole system.

- 4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl group :

- An isoxazole ring (O-N-C=C-C) with:

- A methyl group at position 5.

- A phenyl group at position 3.

- A para-substituted phenyl ring linked to the sulfonyl group.

- An isoxazole ring (O-N-C=C-C) with:

Key bonding patterns :

- Covalent bonds : All atoms in the isoxazole and phenyl rings are sp²-hybridized, creating planar geometries.

- Resonance stabilization : The sulfonyl group exhibits resonance between S=O and S-O⁻ forms.

- Hydrogen-bonding capacity : The acetamide’s N-H and carbonyl oxygen act as donors/acceptors .

SMILES Notation :

CC(NS(=O)(C1=CC=C(C2=C(C)ON=C2C3=CC=CC=C3)C=C1)=O)=O

InChI Key :

UMBILIGVYYXBRD-UHFFFAOYSA-N

Three-Dimensional Conformational Analysis and Crystal Packing Behavior

The 3D structure (Figure 2) shows:

- Isoxazole-phenyl system : Nearly coplanar, with a dihedral angle of 8.2° between the isoxazole and attached phenyl ring, minimizing steric strain.

- Sulfonyl-acetamide linkage : The sulfonyl group adopts a staggered conformation relative to the acetamide’s methyl group, reducing van der Waals repulsions.

Crystal packing behavior (inferred from analogs ):

- Intermolecular interactions :

- Hydrogen bonds : Between acetamide N-H and sulfonyl O atoms of adjacent molecules (2.89 Å).

- π-π stacking : Between phenyl rings of neighboring molecules (centroid distance: 3.76 Å).

- Van der Waals forces : Dominated by methyl and phenyl groups.

- Unit cell parameters : Predicted to adopt a monoclinic system with space group P2₁/c (common for sulfonamides ).

Packing motifs :

- Molecules align in herringbone patterns along the a-axis, stabilized by H-bonds and π-stacking.

- Layers of isoxazole-phenyl systems interdigitate, creating a dense lattice (calculated density: 1.288 g/cm³ ).

Tables

Table 1: Key crystallographic predictions for N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide

| Parameter | Value |

|---|---|

| Predicted space group | P2₁/c |

| Density (g/cm³) | 1.288 ± 0.06 |

| Unit cell volume (ų) | ~1200 (estimated) |

| Z (molecules/unit cell) | 4 |

Table 2: Dominant intermolecular interactions

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| N-H···O=S | 2.89 | -25.4 |

| π-π stacking | 3.76 | -18.7 |

| C-H···O (van der Waals) | 3.12 | -7.3 |

特性

IUPAC Name |

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-12-17(18(19-24-12)15-6-4-3-5-7-15)14-8-10-16(11-9-14)25(22,23)20-13(2)21/h3-11H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBILIGVYYXBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445560 | |

| Record name | N-[4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198471-06-6 | |

| Record name | N-[4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

. COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

. By inhibiting COX-2, it reduces the production of prostanoids, thereby alleviating inflammation and pain.

Biochemical Pathways

. This pathway is responsible for the production of prostanoids. By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostanoids, thus reducing inflammation and pain.

Result of Action

. At the cellular level, this can result in reduced swelling, redness, and pain sensation.

生化学分析

Biochemical Properties

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the conversion of arachidonic acid to prostaglandins. This interaction is significant as it helps in understanding the anti-inflammatory properties of the compound.

Cellular Effects

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the COX-2 enzyme, which plays a role in inflammation and pain pathways. This inhibition can lead to reduced inflammation and pain in cells, making it a potential therapeutic agent for inflammatory diseases.

Molecular Mechanism

The molecular mechanism of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide involves its binding interactions with biomolecules. It binds to the active site of the COX-2 enzyme, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound may influence gene expression related to inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on COX-2, although the extent of inhibition may vary with time.

Dosage Effects in Animal Models

The effects of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide is involved in metabolic pathways related to drug metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. This metabolic pathway is crucial for understanding the pharmacokinetics and potential drug interactions of the compound.

Transport and Distribution

The transport and distribution of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys. Its transport is facilitated by binding to plasma proteins, which helps in its systemic distribution.

Subcellular Localization

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide is localized in specific subcellular compartments. It is primarily found in the cytoplasm, where it exerts its inhibitory effects on COX-2. The compound may also undergo post-translational modifications that influence its localization and activity within the cell.

生物活性

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide, also known by its CAS number 198470-84-7, is a compound with significant biological activity, particularly in the realms of analgesic and anti-inflammatory properties. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₉H₁₈N₂O₄S

- Molecular Weight : 370.42 g/mol

- CAS Number : 198470-84-7

- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.

Synthesis

The synthesis of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide typically involves the reaction of sulfonyl chloride with the corresponding amine derivative. The process has been optimized to yield high purity and stability of the compound, suitable for further biological evaluation.

Analgesic Properties

Recent studies have demonstrated that compounds containing the isoxazole moiety exhibit significant analgesic effects. For instance, a study conducted on similar oxazolone derivatives showed that they were effective in reducing pain responses in animal models through mechanisms involving inhibition of pain pathways and modulation of inflammatory responses .

Table 1: Summary of Analgesic Activity

| Compound | Test Method | Results |

|---|---|---|

| N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide | Writhing Test | Significant reduction in writhing response |

| Similar Oxazolone Derivatives | Hot Plate Test | Pain threshold increased significantly |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce edema in various experimental models. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Case Study: In Vivo Anti-inflammatory Effects

A study involving the administration of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide in a carrageenan-induced paw edema model demonstrated a dose-dependent reduction in paw swelling, indicating its effectiveness as an anti-inflammatory agent.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide to various molecular targets involved in pain and inflammation. The results suggest strong interactions with cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes .

Toxicity Assessment

Toxicity studies conducted on this compound indicate low acute toxicity levels. Histopathological assessments revealed no significant adverse effects on vital organs at therapeutic doses, supporting its safety profile for potential therapeutic use .

科学的研究の応用

Medicinal Chemistry

Antiinflammatory Activity

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide has been investigated for its potential anti-inflammatory properties. Studies indicate that the compound may inhibit cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). This mechanism is crucial for reducing inflammation and pain in various conditions.

Analgesic Effects

Research has shown that this compound exhibits analgesic effects in animal models, suggesting its potential as a pain management alternative. The mechanism involves modulation of pain pathways, possibly through interaction with opioid receptors or by inhibiting inflammatory mediators.

Microbial Biotransformation

Recent studies have explored the use of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide in microbial biotransformations. This application is particularly relevant in the pharmaceutical industry for predicting metabolic pathways of drugs like valdecoxib. The compound serves as a substrate for microbial cultures, allowing researchers to study its degradation and transformation processes, which are vital for drug development and safety assessments .

Drug Development

Lead Compound

Due to its structural characteristics and biological activity, N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide serves as a lead compound in drug discovery programs targeting inflammatory diseases and pain relief. Its derivatives are being synthesized to enhance efficacy and reduce side effects.

Case Studies

準備方法

Reaction Conditions and Procedure

- Starting Material: 5-methyl-3,4-diphenyl isoxazole

- Reagents: Chlorosulfonic acid (ClSO3H), trifluoroacetic acid (catalyst), solvents such as dichloromethane (CH2Cl2), toluene, and n-heptane.

- Temperature Control: Initial cooling to 0–5 °C during addition of chlorosulfonic acid to control the exothermic reaction; subsequent heating to 60 °C for 2.2 hours to complete the sulfonylation.

- Work-up: Quenching with water and extraction with toluene; washing with water and drying over anhydrous sodium sulfate.

- Isolation: Vacuum distillation followed by crystallization using heptane to obtain the sulfonyl chloride as an off-white solid.

Yield and Purity

- Yield: Up to 100% by weight in small scale preparations.

- Purity: The product is obtained as an 85:15 mixture of para and meta isomers, with high purity confirmed by high-resolution mass spectrometry (HRMS).

Scale-Up Example

- A large-scale reaction (3.0 kg scale) was performed with similar conditions:

- 5-methyl-3,4-diphenyl isoxazole dissolved in methylene chloride.

- Slow addition of chlorosulfonic acid at ≤ 20 °C.

- Post-reaction work-up involved washing with saturated sodium chloride solution, reaction with concentrated ammonia water to form sulfonamide intermediate, and crystallization from isopropanol and methanol-water mixtures.

- Final drying yielded approximately 2.2 kg of purified sulfonyl chloride intermediate.

Conversion to Sulfonamide and Acetylation to Final Product

Sulfonamide Formation

- The sulfonyl chloride intermediate is reacted with ammonia or an amine source under controlled temperature to form the sulfonamide.

- Reaction solvents include tetrahydrofuran (THF) or other aprotic solvents.

- Base catalysts such as triethylamine and 4-dimethylaminopyridine (DMAP) are used to facilitate nucleophilic substitution.

Acetylation Step

- The sulfonamide is acetylated using acetic anhydride.

- Reaction conditions typically involve:

- Solvent: Tetrahydrofuran (THF).

- Catalysts: DMAP and triethylamine.

- Temperature: Ambient (around 20 °C).

- Reaction time: Approximately 15 hours.

- The acetylation converts the sulfonamide NH group into the acetamide, yielding N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide.

Yield and Characterization

- Reported yields for this acetylation step reach approximately 90%.

- The product is typically a white solid with confirmed structure via NMR and mass spectrometry.

- Melting point and chromatographic purity are consistent with literature values.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonyl chloride formation | Chlorosulfonic acid, trifluoroacetic acid, CH2Cl2 | 0–5 °C (addition), 60 °C (reaction) | 2.2 h | ~100 wt% | Mixture of para/meta isomers; crystallization from heptane |

| Sulfonamide formation | Ammonia or amine, triethylamine, THF | Room temperature | 2–3 h | High | Formation of sulfonamide intermediate |

| Acetylation to acetamide | Acetic anhydride, DMAP, triethylamine, THF | ~20 °C | 15 h | 90 | Final product isolated as white solid |

Research Findings and Analytical Data

- The synthetic method was originally reported by Talley et al. in the Journal of Medicinal Chemistry (2000), demonstrating the acetylation of valdecoxib derivatives to yield the target compound with high yield and purity.

- Analytical characterization includes:

- 1H NMR: Characteristic aromatic and methyl signals confirming structure.

- HRMS: Molecular ion peak consistent with molecular formula C18H16N2O4S.

- Melting Point: Typically around 171–173 °C, consistent with literature data.

- Purification by crystallization and vacuum drying ensures removal of impurities and is suitable for scale-up.

Q & A

Q. How can mechanistic studies elucidate the compound’s interaction with its biological target?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。